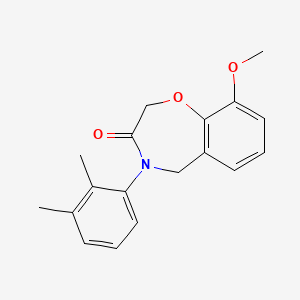

![molecular formula C19H26N6O3 B6420101 1'-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}-[1,4'-bipiperidine]-4'-carboxamide CAS No. 1795435-44-7](/img/structure/B6420101.png)

1'-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}-[1,4'-bipiperidine]-4'-carboxamide

Descripción general

Descripción

The compound “1’-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}-[1,4’-bipiperidine]-4’-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a pyrazolo[1,5-a]pyrazine core structure, which is a bicyclic system containing a pyrazole ring fused with a pyrazine ring .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Pyrazole derivatives exhibit diverse biological activities, making them valuable in drug discovery. Researchers have explored their potential as antiviral, antibacterial, antifungal, and anticancer agents. The specific compound may have promising pharmacological properties, such as enzyme inhibition or receptor modulation. Further studies could focus on its mechanism of action and potential therapeutic applications .

Antimicrobial Activity

Given the presence of a pyrazole ring, this compound might possess antimicrobial properties. Investigating its effectiveness against bacteria, fungi, and other pathogens could lead to novel antimicrobial agents. Researchers can explore its mode of action, minimum inhibitory concentration (MIC), and potential synergies with existing antibiotics .

Photophysical Properties

Pyrazoles often exhibit interesting photophysical behavior, including fluorescence and phosphorescence. Researchers can study the absorption and emission spectra of this compound, exploring its potential applications in sensors, imaging, or optoelectronic devices. Understanding its excited-state properties is crucial for harnessing its photophysical characteristics .

Material Science and Nanotechnology

Functionalized pyrazoles can serve as building blocks for designing new materials. Researchers can investigate their self-assembly behavior, crystal structures, and electronic properties. Potential applications include organic semiconductors, molecular switches, and luminescent materials. The compound’s structural features may contribute to specific material properties .

Industrial Chemistry

Pyrazole derivatives find applications in industrial processes. Researchers can explore their use as catalysts, ligands, or intermediates in organic synthesis. Investigating their stability, reactivity, and scalability is essential for industrial applications. The compound’s carbonyl group and bipiperidine moiety may offer unique reactivity profiles .

Bioconjugation and Targeted Delivery

Functionalized pyrazoles can be modified for bioconjugation purposes. Researchers can attach targeting ligands, fluorescent probes, or drug payloads to the compound. This enables targeted drug delivery, imaging, or therapy. The bipiperidine group could facilitate cellular uptake or enhance bioavailability .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exhibit various biological activities . The interaction usually involves binding to the target, leading to changes in the target’s function.

Biochemical Pathways

These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

1-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O3/c1-13-12-25-15(16(26)21-13)11-14(22-25)17(27)23-9-5-19(6-10-23,18(20)28)24-7-3-2-4-8-24/h11-12H,2-10H2,1H3,(H2,20,28)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOMSKFGUSERKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401110523 | |

| Record name | [1,4′-Bipiperidine]-4′-carboxamide, 1′-[(4,5-dihydro-6-methyl-4-oxopyrazolo[1,5-a]pyrazin-2-yl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide | |

CAS RN |

1795435-44-7 | |

| Record name | [1,4′-Bipiperidine]-4′-carboxamide, 1′-[(4,5-dihydro-6-methyl-4-oxopyrazolo[1,5-a]pyrazin-2-yl)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795435-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,4′-Bipiperidine]-4′-carboxamide, 1′-[(4,5-dihydro-6-methyl-4-oxopyrazolo[1,5-a]pyrazin-2-yl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420019.png)

![N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420032.png)

![N-(2,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420039.png)

![3,5-dimethyl-1-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-1H-pyrazole](/img/structure/B6420044.png)

![7-bromo-4-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420053.png)

![9-methoxy-2-methyl-4-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420071.png)

![ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B6420073.png)

![5-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6420121.png)

![2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6420124.png)

![1-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420127.png)

![4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B6420135.png)